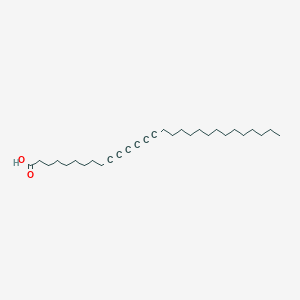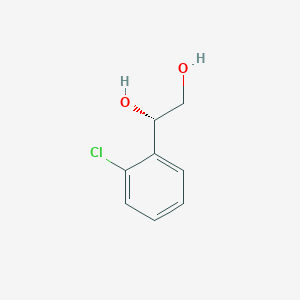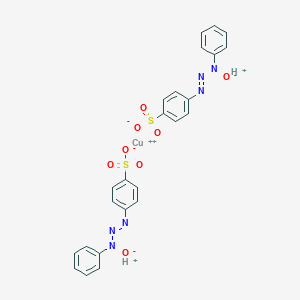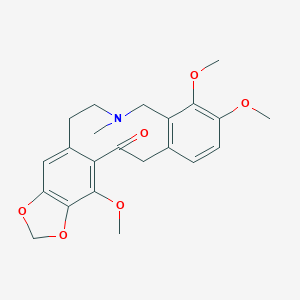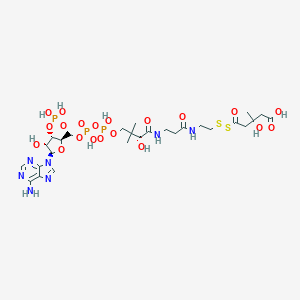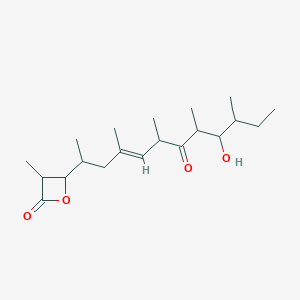
Ebelactone a
Vue d'ensemble
Description
Ebelactone A is a β-lactone enzyme inhibitor that was first isolated from a cultured strain of soil actinomycetes . It has the inhibitory effect on Esterases (IC50 is 0.56 μg/mL), Pancreatic lipase (IC50 is 0.003 μg/mL) and Cutinase on fungal cells .
Synthesis Analysis
A highly stereoselective total synthesis of this compound, a β‐lactam inhibitor of several therapeutically important enzymes, is described . The synthesis features the use of a Hoppe homoaldol reaction and a Cu (I)-mediated 1,2-metallate rearrangement of a metallated enol carbamate as key fragment linkage reactions .Chemical Reactions Analysis
This compound is a potent inactivator of homoserine transacetylase from Haemophilus influenzae .Physical and Chemical Properties Analysis
This compound is a colorless powder with a molecular formula of C20H34O4 and a molecular weight of 338.48 . It is soluble in Ethanol .Applications De Recherche Scientifique
Inhibition of Pancreatic Lipase and Fat Absorption
Ebelactone A, along with ebelactone B, are natural products from Streptomyces aburaviensis and potent inhibitors of pancreatic lipase, an enzyme crucial for the absorption of dietary triglycerides. Studies have shown that ebelactone B can inhibit the intestinal absorption of fat in rats, leading to decreased serum levels of triglycerides and cholesterol, indicating potential applications in the prophylaxis or treatment of hyperlipidemia and obesity (Nonaka et al., 1996).
Biosynthesis Pathways
Research into the biosynthetic pathways of this compound and B using 13C NMR spectroscopy has revealed that this compound is derived from acetic acid and propionic acids, providing insights into the molecular assembly and potential for bioengineering of these compounds (Uotani et al., 1982).
Role in Cardiovascular Health
Ebelactone B has been studied for its role in suppressing platelet aggregation in hypertensive rats, suggesting potential benefits in cardiovascular health. This compound inhibits extracellular serine carboxypeptidase cathepsin A-like enzymes, which are involved in blood clotting and hypertension. The findings indicate that ebelactone B could be an effective antiaggregatory agent (Ostrowska et al., 2005).
Chemical Structure and Analysis
The chemical structures of this compound and B have been elucidated through spectral analyses, providing a foundation for further chemical and pharmacological studies (Uotani et al., 1982).
Potential Diuretic and Natriuretic Effects
Ebelactone B has shown potential as a diuretic and natriuretic agent in anesthetized rats, acting by increasing urinary kinin levels. This effect could have implications for the treatment of conditions related to fluid and electrolyte balance (Majima et al., 1994).
Hypertension Prevention
Prolonged administration of ebelactone B has been shown to inhibit the development of hypertension in rats, suggesting a role in the prevention and treatment of hypertension-related disorders (Ito et al., 1999).
Beta-Lactone Biosynthesis
Studies on this compound's biosynthesis have indicated that its beta-lactone ring formation does not depend on a thioesterase, challenging previous assumptions and providing new insights into polyketide biosynthesis (Wyatt et al., 2013).
Mécanisme D'action
Target of Action
Ebelactone A is known to inhibit several enzymes, including esterases, lipases, cutinases, homoserine transacetylase, and cathepsin A . These enzymes play crucial roles in various biological processes, such as lipid metabolism and protein degradation. By inhibiting these enzymes, this compound can modulate these processes and exert its biological effects .
Mode of Action
The exact mode of action of this compound remains partially elusive. It is believed to operate through the modulation of enzymes and proteins . Particularly, this compound hinders the activity of cyclooxygenase-2 (COX-2), while activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor .
Biochemical Pathways
This compound affects several biochemical pathways due to its wide range of enzyme targets. For instance, by inhibiting esterases and lipases, it can impact lipid metabolism. Additionally, by inhibiting homoserine transacetylase, it can affect the biosynthesis of methionine, an essential amino acid . Furthermore, by modulating the mTOR pathway, it can influence cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad range of targets. For example, by inhibiting esterases and lipases, it can alter lipid metabolism at the molecular level, potentially leading to changes in cell function and structure . By modulating the mTOR pathway, it can influence cell growth and proliferation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ebelactone A plays a significant role in biochemical reactions. It can inhibit esterases, lipases, and N-formylmethionine aminopeptidases . These enzymes are found on cell surfaces and are crucial for various biochemical processes .
Cellular Effects
This compound has been shown to stimulate host defense in immune cells . It influences cell function by inhibiting enzymes found on cell surfaces . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme inhibition or activation . This can result in changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ebelactone a can be achieved through a multi-step synthesis pathway that involves several key reactions.", "Starting Materials": [ "2-methyl-2-cyclohexenone", "4-methoxybenzaldehyde", "n-BuLi", "CuI", "DMF", "MgBr2", "Et2O", "H2O", "NaBH4", "AcOH", "NaOH", "HCl", "Na2SO4", "CH2Cl2", "EtOAc", "n-hexane", "MeOH" ], "Reaction": [ "The synthesis pathway begins with the reaction of 2-methyl-2-cyclohexenone with n-BuLi and CuI in DMF to form the lithiated enolate intermediate.", "The lithiated enolate is then reacted with 4-methoxybenzaldehyde to form the aldol product.", "The aldol product is then treated with MgBr2 in Et2O/H2O to form the corresponding magnesium salt.", "The magnesium salt is then reduced with NaBH4 in AcOH to form the alcohol intermediate.", "The alcohol intermediate is then oxidized with NaOH/HCl to form the ketone intermediate.", "The ketone intermediate is then treated with NaBH4 in MeOH to form the alcohol intermediate.", "The alcohol intermediate is then treated with HCl to form the hydrochloride salt.", "The hydrochloride salt is then extracted with CH2Cl2/EtOAc and dried over Na2SO4.", "The dried product is then purified by column chromatography using n-hexane/CH2Cl2 as the eluent to yield the final product, Ebelactone a." ] } | |
Numéro CAS |
76808-16-7 |
Formule moléculaire |
C20H34O4 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one |
InChI |
InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1 |
Clé InChI |
WOISDAHQBUYEAF-QIQXJRRPSA-N |
SMILES isomérique |
CC[C@@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C[C@H](C)[C@H]1[C@@H](C(=O)O1)C)O |
SMILES |
CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |
SMILES canonique |
CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |
Synonymes |
3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone ebelactone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ebelactone A?
A1: this compound is characterized by the molecular formula C20H34O4 and possesses a molecular weight of 338.48 g/mol. [, ]
Q2: What spectroscopic data is available for this compound?
A2: The structure of this compound has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide valuable information about the connectivity and arrangement of atoms within the molecule, confirming its identity and purity. []
Q3: What is the primary biological target of this compound?
A3: this compound is recognized as a potent inhibitor of lipases, enzymes responsible for the hydrolysis of fats (lipids). [, , , , ]
Q4: How does this compound interact with its target lipase?
A4: While the specific binding interactions haven't been fully elucidated, this compound, being a β-lactone, likely interacts with the active site serine residue of lipases, forming a stable acyl-enzyme intermediate. This covalent modification effectively blocks the enzyme's catalytic activity. [, ]
Q5: What are the downstream effects of this compound inhibiting lipases?
A5: Inhibition of lipases by this compound can have several downstream effects, particularly in biological contexts where lipase activity is crucial:
- Reduced fat absorption: this compound effectively inhibits intestinal fat absorption by targeting pancreatic lipase, the key enzyme for dietary triglyceride breakdown. []
- Impact on fungal pathogenicity: this compound can disrupt the infection process of certain plant pathogenic fungi by inhibiting their secreted lipases, which are essential for penetrating the host cuticle. [, , ]
- Modulation of cellular signaling: By inhibiting specific cellular lipases, this compound can potentially influence cellular signaling pathways involving lipid mediators. For instance, it has been shown to inhibit prenylated methylated protein methyl esterase, an enzyme involved in the post-translational modification of signaling proteins. []
Q6: How do structural modifications of this compound influence its activity?
A6: While the provided research primarily focuses on this compound, comparative studies with other β-lactone inhibitors like belactins suggest that structural modifications can significantly impact target selectivity. For example, belactins exhibit a higher specificity towards carboxypeptidase Y compared to this compound, indicating the influence of substituents on the β-lactone ring. []
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?
A7: The current literature primarily focuses on the in vitro activity and limited in vivo studies of this compound, with minimal information available on its ADME profile. Further investigations are needed to comprehensively understand its pharmacokinetic properties.
Q8: What in vitro assays have been used to study the activity of this compound?
A8: Several in vitro assays have been employed to investigate the inhibitory activity of this compound, including:
- Enzyme assays: Direct measurement of lipase activity in the presence of this compound, utilizing various substrates like p-nitrophenyl esters or fluorescently labeled lipids. [, , ]
- Cell-based assays: Assessing the impact of this compound on cellular processes that rely on lipase activity, such as fat absorption or fungal infection. [, , , ]
Q9: Have there been any in vivo studies investigating the effects of this compound?
A9: Limited in vivo studies have been conducted with this compound, primarily in rodent models, demonstrating its ability to reduce intestinal fat absorption and influence blood lipid levels. Further research is needed to fully explore its therapeutic potential. [, ]
Q10: Is there any information available regarding the toxicity profile of this compound?
A10: The toxicological profile of this compound requires further investigation. While some studies suggest potential therapeutic applications, comprehensive safety assessments are crucial before considering its use in humans.
Q11: What are the potential therapeutic applications of this compound?
A11: Based on its known mechanism of action, this compound holds promise for applications such as:
- Obesity and metabolic disorders: Its ability to inhibit intestinal fat absorption makes it a potential candidate for managing obesity and related metabolic conditions. [, ]
- Antifungal agents: this compound's ability to disrupt the infection process of certain plant pathogenic fungi suggests its potential as a novel antifungal agent. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


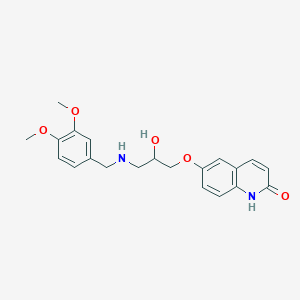
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
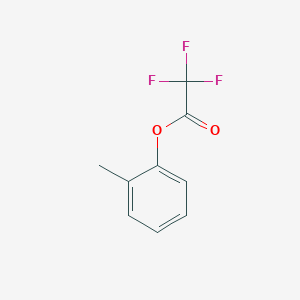
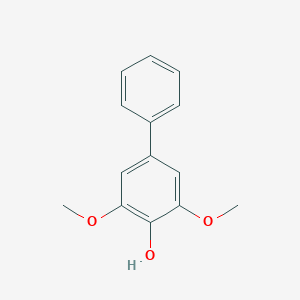
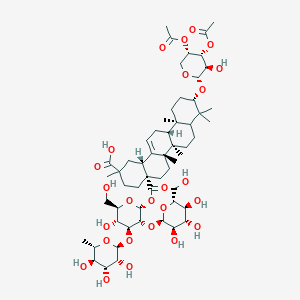
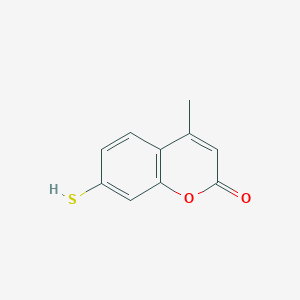
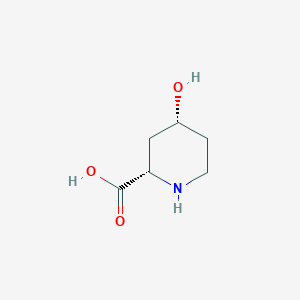

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
